Mechanism-Based Differentiation: Efflux Pump Inhibition vs. Direct Antibacterial Action
2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (3122-76-7) is mechanistically classified as a bacterial efflux pump inhibitor (EPI) rather than a direct antibacterial agent. In whole-cell assays with Pseudomonas aeruginosa, the compound reduced the MIC of co-administered fluoroquinolones and macrolides when used in combination, consistent with EPI functionality that decreases intrinsic and acquired resistance [1][2]. By contrast, the vast majority of Biginelli-derived DHPMs reported in the literature (e.g., 4-aryl-5-isopropoxycarbonyl-6-methyl-DHPMs) exhibit direct bacteriostatic activity with MIC values of 62.5–250 µg/mL against S. aureus and E. coli but lack any documented EPI activity [3]. This mechanism-level divergence means 3122-76-7 cannot be functionally replaced by a generic antimicrobial DHPM in efflux pump research or resistance-reversal screening cascades.
| Evidence Dimension | Mechanism of antibacterial action |
|---|---|
| Target Compound Data | Efflux pump inhibitor (EPI); potentiates fluoroquinolone and macrolide activity against P. aeruginosa |
| Comparator Or Baseline | Generic antimicrobial DHPMs (e.g., 4-aryl-5-isopropoxycarbonyl-6-methyl-DHPMs): direct bacteriostatic action only (MIC 62.5–250 µg/mL); no EPI activity reported |
| Quantified Difference | Qualitative mechanism difference: EPI (resistance reversal) vs. direct growth inhibition. No shared mechanism. |
| Conditions | Whole-cell P. aeruginosa assays with fluoroquinolone/macrolide co-administration for 3122-76-7 [1]; broth microdilution against S. aureus, E. coli, P. aeruginosa for comparator DHPMs [3] |
Why This Matters
Procurement for efflux pump research programs requires a compound with verified EPI mechanism, not generic antibacterial activity; selecting a standard antimicrobial DHPM would yield false negatives in resistance-reversal assays.
- [1] AntibioticDB. Compound Profile: 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (ID 524). Mechanism: Efflux pump inhibitor. View Source
- [2] Lomovskaya, O. et al. (2001). Identification and characterization of inhibitors of multidrug resistance efflux pumps in Pseudomonas aeruginosa: novel agents for combination therapy. Antimicrobial Agents and Chemotherapy, 45(1), 105–116. View Source
- [3] Kumar, S. et al. (2009). Synthesis and in vitro microbiological evaluation of novel 4-aryl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidinones. Journal of Chemical Biology, 2(1), 31–40. View Source
